Methyl 2-amino-2-(2-ethoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(2-ethoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO3. It is a derivative of phenylalanine, where the phenyl group is substituted with an ethoxy group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(2-ethoxyphenyl)acetate typically involves the esterification of 2-amino-2-(2-ethoxyphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(2-ethoxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are employed.
Major Products
Oxidation: Nitro or imino derivatives.
Reduction: Corresponding alcohol.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
Methyl 2-amino-2-(2-ethoxyphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-ethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy group enhances its lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various pathways, potentially inhibiting enzymes or modulating receptor activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-2-(4-ethoxyphenyl)acetate
- Methyl 2-amino-2-(3-ethoxyphenyl)acetate
- Methyl 2-amino-2-(2-methoxyphenyl)acetate
Uniqueness
Methyl 2-amino-2-(2-ethoxyphenyl)acetate is unique due to the position of the ethoxy group, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in pharmacological activity and chemical behavior compared to its analogs .
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-ethoxyphenyl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-3-15-9-7-5-4-6-8(9)10(12)11(13)14-2/h4-7,10H,3,12H2,1-2H3 |
InChI Key |
RIAWVKJFYAKSHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.